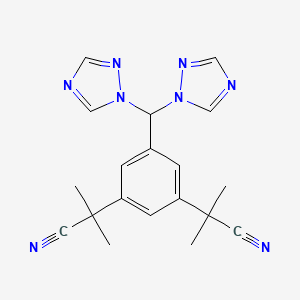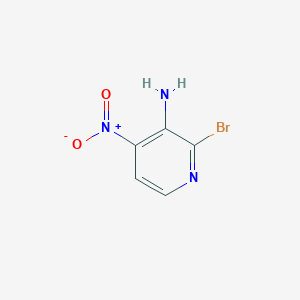
Narcobarbital-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Narcobarbital-d7 is a deuterated derivative of narcobarbital, a barbiturate compound. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of narcobarbital due to the presence of deuterium atoms, which can be traced more easily in analytical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Narcobarbital-d7 involves the introduction of deuterium atoms into the narcobarbital molecule. One common method is the deuteration of 5-(2-bromoallyl)-5-isopropylbarbituric acid, which is a precursor to narcobarbital. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
化学反应分析
Types of Reactions
Narcobarbital-d7 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .
科学研究应用
Narcobarbital-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound make it easier to trace and study the metabolism and distribution of narcobarbital in biological systems.
Drug Development: Researchers use this compound to study the effects of narcobarbital and develop new barbiturate-based drugs with improved efficacy and safety profiles.
Analytical Chemistry: This compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of narcobarbital and its metabolites.
作用机制
Narcobarbital-d7 exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism is similar to that of other barbiturates, which act as central nervous system depressants .
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: A barbiturate used for its hypnotic and anesthetic effects.
Secobarbital: A barbiturate with sedative and hypnotic properties .
Uniqueness of Narcobarbital-d7
This compound is unique due to the presence of deuterium atoms, which make it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct advantage in tracing and quantifying the compound in biological systems, making it a valuable tool in scientific research .
属性
CAS 编号 |
1189950-65-9 |
|---|---|
分子式 |
C11H15BrN2O3 |
分子量 |
310.20 g/mol |
IUPAC 名称 |
5-(2-bromoprop-2-enyl)-5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17)/i1D3,2D3,6D |
InChI 键 |
WGMASVSHOSNKMF-NWOXSKRJSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![({3-[(Propan-2-yl)oxy]propyl}sulfanyl)benzene](/img/structure/B3319938.png)
![Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid](/img/structure/B3319942.png)


